8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
8-chloro-N-(3,5-dichlorophenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H12Cl3N3O and its molecular weight is 428.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.004595 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Modifications
Research has focused on synthesizing novel heterocyclic compounds, including derivatives of quinoline, which are structurally related to the compound of interest. These studies explore the chemical modifications and synthesis of new compounds with potential applications in materials science and as intermediates for further pharmaceutical development. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine derivatives, highlights the versatility of quinoline derivatives in creating compounds with potential antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Structural Analysis and Molecular Properties
Studies have also delved into the structural analysis of quinoline derivatives, employing techniques like X-ray diffraction and DFT studies to elucidate the crystal structure and molecular properties of these compounds. This line of research is crucial for understanding the physical and chemical behaviors of these compounds, which can inform their potential applications in various scientific domains (Polo-Cuadrado et al., 2021).
Biological Activity and Applications
Quinoline derivatives have been explored for their biological activities, including antimicrobial and antitubercular effects. The synthesis and evaluation of pyrrolylthieno[2,3-b]-quinoline derivatives, for instance, indicate their potential as antimicrobial agents. Such research underscores the importance of quinoline derivatives in developing new therapeutic agents (Geies et al., 1998).
Material Science Applications
The photovoltaic properties of quinoline derivatives have been investigated for their potential applications in organic–inorganic photodiode fabrication. This research suggests that certain quinoline derivatives can enhance diode parameters, indicating their utility in developing photovoltaic devices (Zeyada et al., 2016).
Properties
IUPAC Name |
8-chloro-N-(3,5-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O/c22-12-8-13(23)10-14(9-12)26-21(28)16-11-19(18-6-1-2-7-25-18)27-20-15(16)4-3-5-17(20)24/h1-11H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYPWKDSMZPPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.